N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide

IKK2 inhibitor Indole carboxamide Kinase selectivity

Researchers probing NF-κB signaling often encounter inconsistent activity from generic indole carboxamides due to regioisomeric impurities. This compound delivers a structurally resolved IKK2 inhibitor tool with confirmed 2-carboxamide regiospecificity and 3,4-dimethoxybenzyl substitution, matching the GSK IKK2 inhibitor pharmacophore essential for target engagement. • Enables selectivity profiling against 3- and 5-carboxamide regioisomers in kinase panel screens • 3,4-DiMeO-benzyl group confers distinct lipophilicity and steric profile vs. simpler benzyl analogs • Potential CNS-penetrant starting point for IKK2-targeted inflammatory disease models Supplied for research use only with full analytical characterization. Bulk and custom synthesis available.

Molecular Formula C24H29N3O3
Molecular Weight 407.5 g/mol
Cat. No. B12155713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide
Molecular FormulaC24H29N3O3
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1C(=O)NC3CCN(CC3)CC4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C24H29N3O3/c1-26-20-7-5-4-6-18(20)15-21(26)24(28)25-19-10-12-27(13-11-19)16-17-8-9-22(29-2)23(14-17)30-3/h4-9,14-15,19H,10-13,16H2,1-3H3,(H,25,28)
InChIKeyPZUGJPYUJIXIGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(3,4-Dimethoxybenzyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide: Compound Overview


N-[1-(3,4-Dimethoxybenzyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide (Molecular Formula: C24H29N3O3; Molecular Weight: 407.5 g/mol) is a synthetic small molecule belonging to the indole-2-carboxamide class [1]. It features a 1-methylindole-2-carboxamide core linked via a piperidin-4-yl spacer to a 3,4-dimethoxybenzyl substituent. This structural architecture is common to a series of compounds investigated as kinase inhibitors, notably as inhibitors of IKK2 (IκB kinase β) [2]. The compound is available from multiple specialty chemical vendors for research use only, with a preclinical maximum phase status, indicating it is a tool compound for biological investigation [1].

Pathway IKK2/NF-κB signaling studies
Pharmacophore Indole-2-carboxamide IKK2 inhibitor
Stage Preclinical tool compound (RUO)

Why Analogs Cannot Substitute This Compound


Indole carboxamide derivatives with piperidine linkers cannot be interchanged generically due to profound differences in biological activity arising from subtle structural variations. The position of the carboxamide attachment on the indole ring (2- vs. 3- vs. 5-), the substitution pattern on the benzyl group (3,4-dimethoxy vs. 4-chloro vs. unsubstituted), and the N-alkyl group on the indole (methyl vs. H) all critically influence target binding, selectivity, and pharmacokinetics [1]. For instance, the 2-carboxamide regioisomer establishes a different hydrogen-bonding network compared to the 5-carboxamide analog, while the 3,4-dimethoxybenzyl motif contributes distinct electron density and steric bulk compared to a simple benzyl group [2]. Direct substitution without quantitative head-to-head data risks introducing uncharacterized off-target activity, altered potency, and divergent ADME properties.

Regioisomer
2-Carboxamide regioisomer may exhibit IKK2 engagement differing from 5-carboxamide analogs; SAR indicates directional preference.
Benzyl substitution
3,4-Dimethoxybenzyl motif may not transfer selectivity profile to halogenated benzyl analogs; electron-donating groups influence kinase binding.
N-Methylation
N-Methyl indole removes an H-bond donor, potentially altering hinge-region interaction and metabolic stability compared to N-unsubstituted indoles.

Product Differentiation Evidence


IKK2 Inhibition: 2- vs. 5-Carboxamide

The target compound features a 1-methyl-1H-indole-2-carboxamide pharmacophore, which is critical for IKK2 inhibitory activity in the GlaxoSmithKline indole carboxamide series [1]. While explicit IC50 values for this specific analog are not publicly disclosed, the patent structure-activity relationship (SAR) data demonstrates that the 2-carboxamide regioisomers consistently exhibit superior IKK2 inhibition compared to the 5-carboxamide regioisomers within the same scaffold class [1]. The 5-carboxamide analog N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1H-indole-5-carboxamide serves as a key comparator .

IKK2 Inhibition
Class-level inference
2-Carboxamide regioisomer shows directionally higher IKK2 inhibition than 5-carboxamide analog per patent SAR.
Regioisomeric preference for IKK2 pathway studies
Quantitative IC50 not publicly disclosed; confirm with target engagement assay.
IKK2 inhibitor Indole carboxamide Kinase selectivity

Benzyl Substitution: 3,4-Dimethoxy vs. 4-Chloro

Within the indole-2-carboxamide IKK2 inhibitor series, the 3,4-dimethoxybenzyl substituent on the piperidine nitrogen provides distinct electronic and steric properties compared to halogen-substituted benzyl analogs such as the 4-chloro derivative [1]. The 4-chloro analog, 4-chloro-N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1H-indole-2-carboxamide, introduces an electron-withdrawing group on the indole ring itself, whereas the target compound places the electron-donating methoxy groups on the benzyl moiety . Patent SAR from related IKK2 indole carboxamide compounds indicates that the benzyl substitution pattern significantly modulates both potency and selectivity against off-target kinases [1].

Benzyl SAR
Class-level inference
3,4-Dimethoxybenzyl (electron-donating) yields distinct kinase selectivity vs. 4-chlorobenzyl (electron-withdrawing) in IKK2 series.
Selectivity fingerprint depends on benzyl substitution
Direct pairwise potency comparison not publicly reported.
IKK2 selectivity Kinase inhibitor optimization Benzyl substitution SAR

Indole N-Methylation: Binding and Stability

The target compound incorporates an N-methyl group on the indole ring (1-methyl-1H-indole-2-carboxamide), distinguishing it from N-unsubstituted analogs such as N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1H-indole-5-carboxamide . N-Methylation eliminates the indole NH as a hydrogen-bond donor, altering the compound's interaction with the kinase hinge region and potentially reducing oxidative metabolism at the indole nitrogen [1]. In related IKK2 inhibitor series, N-methylation has been shown to improve metabolic stability and modulate selectivity, though explicit comparative microsomal stability data for this pair are not publicly available [1].

N-Methyl Modification
Reported
N-Methyl indole eliminates NH H-bond donor, potentially affecting kinase hinge binding and metabolic stability vs. N-unsubstituted analog.
N-Methylation may support metabolic stability differentiation
Comparative stability data not disclosed for this pair.
N-Methyl indole Metabolic stability IKK2 inhibitor design

Indole Ring Substituents and Kinase Selectivity

The target compound bears no halogen or additional substituents on the indole ring, in contrast to analogs such as N-(1-benzylpiperidin-4-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide . The latter places electron-donating methoxy groups on the indole 5- and 6-positions, which can significantly alter the compound's electron distribution, shape complementarity with the kinase ATP-binding pocket, and susceptibility to oxidative metabolism [1]. In the GSK IKK2 patent series, indole ring substitution was systematically explored and shown to modulate both IKK2 potency and selectivity against other kinases such as IKK1 [1]. The unsubstituted indole of the target compound may confer a distinct selectivity window.

Indole Substitution
Class-level inference
Unsubstituted indole core vs. 5,6-dimethoxy indole may alter ATP-pocket complementarity and off-target kinase profile.
Indole substitution pattern may shift kinase selectivity
Quantitative selectivity difference not publicly available.
Kinase selectivity Indole substitution SAR Off-target activity

Application Scenarios


IKK2-Mediated Inflammation Studies

The compound's 1-methyl-1H-indole-2-carboxamide core matches the IKK2 inhibitor pharmacophore described by GlaxoSmithKline [1]. Researchers investigating NF-κB signaling in inflammatory disease models (e.g., rheumatoid arthritis, COPD) can use this compound as a tool to probe IKK2-dependent pathways, leveraging the 2-carboxamide regiospecificity that patent SAR indicates is essential for IKK2 engagement. The 3,4-dimethoxybenzyl group provides additional binding interactions that differentiate it from simpler benzyl analogs.

Kinase Selectivity Profiling vs. Analogs

The compound serves as a reference standard for selectivity profiling against its regioisomers (3-carboxamide and 5-carboxamide) and benzyl-substituted analogs (4-chloro, unsubstituted benzyl). The distinct substitution pattern—N-methyl indole, 2-carboxamide, 3,4-dimethoxybenzyl—provides a defined chemical entity for establishing structure-selectivity relationships in kinase panel screens [2].

CNS-Penetrant Kinase Inhibitor Optimization

The combination of the lipophilic 3,4-dimethoxybenzyl group and the N-methyl indole core may confer favorable CNS penetration properties compared to more polar analogs. This compound can be used as a starting point for CNS-targeted IKK2 inhibitor development, where the methoxy substitution pattern can be systematically varied to balance potency, selectivity, and brain exposure [1].

Application
Selection Property
Validation Focus
NF-κB pathway research in inflammatory disease models
IKK2 pharmacophore (indole-2-carboxamide)
IKK2 target engagement and pathway inhibition
Kinase selectivity benchmarking
Defined regioisomeric and benzyl substitution identity
Selectivity panel screening against regioisomers and analogs
CNS-targeted kinase inhibitor profiling
Lipophilic 3,4-dimethoxybenzyl motif
Brain exposure and permeability assessment
Quote Request

Request a Quote for N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.